molecular formula C19H12O2 B191928 alpha-Naphthoflavone CAS No. 604-59-1

alpha-Naphthoflavone

Cat. No.: B191928
CAS No.: 604-59-1
M. Wt: 272.3 g/mol
InChI Key: VFMMPHCGEFXGIP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alpha-Naphthoflavone, also known as 7,8-Benzoflavone, primarily targets the Cytochrome P450 1A2 . This enzyme is part of the Cytochrome P450 family, a group of heme-thiolate monooxygenases . These enzymes are involved in the oxidation of organic substances and play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

This compound functions as both an Ah receptor antagonist and an inhibitor of cytochrome P450 activity . It competes with other ligands for binding to the Ah receptor, thereby inhibiting the activation of the receptor . Furthermore, it inhibits the activity of Cytochrome P450 1A2, preventing the enzyme from carrying out its normal function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatase pathway . Aromatase is the enzyme that converts testosterone to estrogen . By inhibiting this enzyme, this compound can disrupt the normal balance of hormones in the body .

Pharmacokinetics

Like other flavonoids, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of aromatase by this compound can lead to a decrease in estrogen levels . This can have various effects on the body, depending on the specific context. For example, it has been shown to cause abnormal testicular development in young chickens .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . More research is needed to fully understand how different environmental conditions impact the action of this compound.

Biochemical Analysis

Biochemical Properties

Alpha-Naphthoflavone functions as an inhibitor of aromatase, cytochrome P-450 in the liver, and dioxin receptors . It induces vasorelaxation through induction of extracellular calcium .

Cellular Effects

This compound has been shown to cause abnormal testicular development in young chickens . This suggests that it can have significant effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an inhibitor of the enzyme aromatase . This enzyme is responsible for converting testosterone to estrogen. By inhibiting this enzyme, this compound can influence gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound on animal models vary with dosage. For instance, it has been shown to cause abnormal testicular development in young chickens

Metabolic Pathways

This compound is involved in the inhibition of the enzyme aromatase, which is part of the metabolic pathway that converts testosterone to estrogen . It also inhibits cytochrome P-450 in the liver .

Preparation Methods

Alpha-naphthoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the condensation of these two compounds under specific conditions to form the desired product. The industrial production methods for this compound are not extensively documented, but the synthetic route typically involves standard organic synthesis techniques.

Chemical Reactions Analysis

Alpha-naphthoflavone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alpha-naphthoflavone has a wide range of scientific research applications:

Properties

IUPAC Name

2-phenylbenzo[h]chromen-4-one
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InChI

InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMMPHCGEFXGIP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H12O2
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DSSTOX Substance ID

DTXSID2040650
Record name alpha-Naphthoflavone
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Molecular Weight

272.3 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name alpha-Naphthoflavone
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CAS No.

604-59-1
Record name α-Naphthoflavone
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Record name alpha-Naphthoflavone
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Record name 4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl-
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Record name 2-phenylbenzo[h]chromen-4-one
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Record name 7,8-BENZOFLAVONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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